![molecular formula C21H19FN2O3S B3677202 N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3677202.png)
N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) that has been widely researched for its potential in treating anemia.
Wirkmechanismus
FG-4592 works by inhibiting HIF-PH, an enzyme that degrades HIF under normoxic conditions. In the presence of oxygen, HIF is hydroxylated by HIF-PH, which leads to its degradation by the proteasome. By inhibiting HIF-PH, FG-4592 stabilizes HIF, which then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis.
Biochemical and Physiological Effects:
FG-4592 has been shown to increase the production of erythropoietin and red blood cells, which can alleviate anemia in patients with chronic kidney disease. It has also been shown to improve iron metabolism and reduce the need for intravenous iron supplementation. Additionally, FG-4592 has been found to have anti-inflammatory and anti-fibrotic effects, which may have implications for the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FG-4592 in lab experiments is its specificity for HIF-PH, which reduces the risk of off-target effects. Additionally, FG-4592 has a long half-life, which allows for less frequent dosing. However, FG-4592 is not suitable for all types of anemia, and its efficacy may be limited in patients with inflammation or infection. Furthermore, the cost of FG-4592 may be prohibitive for some patients.
Zukünftige Richtungen
Future research on FG-4592 may focus on its potential in treating other diseases, such as cancer and ischemic disorders. Additionally, the development of more potent and selective HIF-PH inhibitors may improve the efficacy and safety of FG-4592. Finally, further studies may investigate the long-term effects of FG-4592 on erythropoiesis and iron metabolism.
Wissenschaftliche Forschungsanwendungen
FG-4592 has been extensively studied for its potential in treating anemia, particularly in patients with chronic kidney disease. Anemia is a common complication of chronic kidney disease, and it is primarily caused by a lack of erythropoietin, a hormone that stimulates the production of red blood cells. FG-4592 works by stabilizing hypoxia-inducible factor (HIF), a protein that regulates the production of erythropoietin. By inhibiting HIF-PH, FG-4592 increases the production of erythropoietin, which in turn increases the production of red blood cells and alleviates anemia.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-16-9-5-8-14-20(16)24(28(26,27)17-10-3-2-4-11-17)15-21(25)23-19-13-7-6-12-18(19)22/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRRJQVGPNRJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.